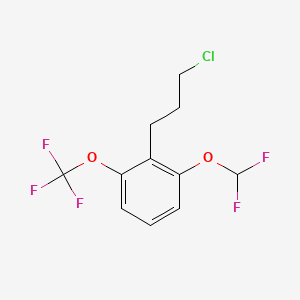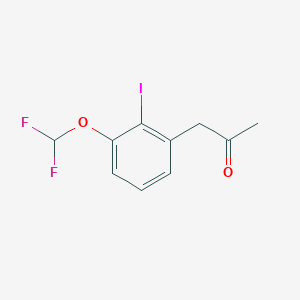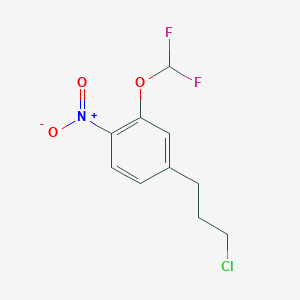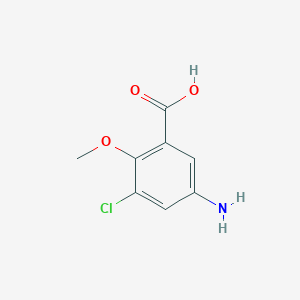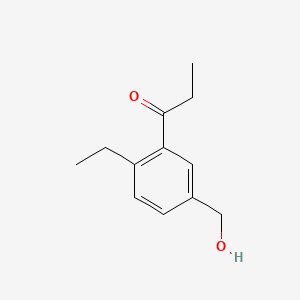
1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an ethyl group, a hydroxymethyl group, and a propanone group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require a non-polar solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, and halogenation with Br2/FeBr3.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution yields various substituted aromatic compounds.
科学的研究の応用
1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s aromatic ring can participate in π-π interactions, affecting its binding affinity to various receptors and enzymes .
類似化合物との比較
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photoinitiator in the synthesis of hydrophobic polyurethane sponges.
Uniqueness: 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-[2-ethyl-5-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-10-6-5-9(8-13)7-11(10)12(14)4-2/h5-7,13H,3-4,8H2,1-2H3 |
InChIキー |
HIGJTPWCEJKWOB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CO)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


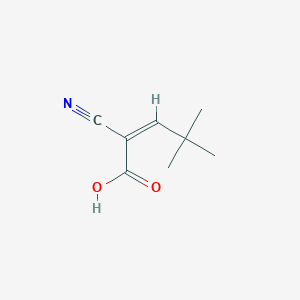
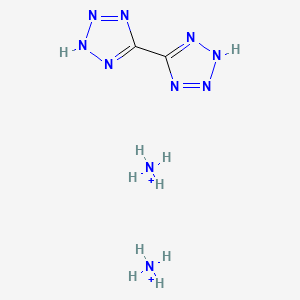
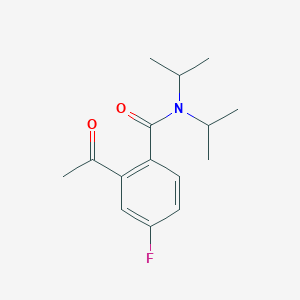
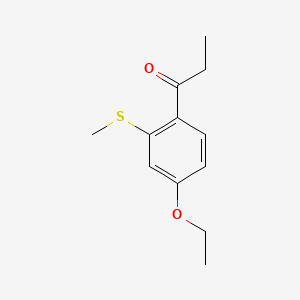
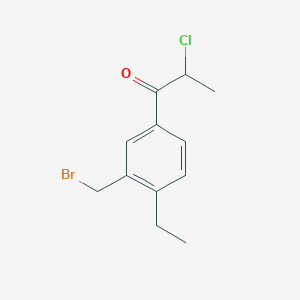
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)



